Pyridine-2-carbonyl isocyanate

Derivatization LC-MS/MS Electrospray ionization

Pyridine-2-carbonyl isocyanate (CAS 179911-73-0), also termed 2-pyridinecarbonyl isocyanate or picolinoyl isocyanate, is a heterobifunctional reagent bearing both an electrophilic isocyanate group and a pyridine-2-carbonyl (picolinoyl) moiety. It belongs to the acyl isocyanate subclass (R–CO–N=C=O), wherein the carbonyl linker renders the isocyanate more electrophilic than simple alkyl or aryl isocyanates.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 179911-73-0
Cat. No. B065858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2-carbonyl isocyanate
CAS179911-73-0
Synonyms2-Pyridinecarbonylisocyanate(9CI)
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)N=C=O
InChIInChI=1S/C7H4N2O2/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4H
InChIKeyDHCSEDVCGYEIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2-carbonyl Isocyanate (CAS 179911-73-0): A Heterobifunctional Acyl Isocyanate for Chelation-Enhanced Derivatization and Heterocycle Synthesis


Pyridine-2-carbonyl isocyanate (CAS 179911-73-0), also termed 2-pyridinecarbonyl isocyanate or picolinoyl isocyanate, is a heterobifunctional reagent bearing both an electrophilic isocyanate group and a pyridine-2-carbonyl (picolinoyl) moiety. It belongs to the acyl isocyanate subclass (R–CO–N=C=O), wherein the carbonyl linker renders the isocyanate more electrophilic than simple alkyl or aryl isocyanates [1]. This compound finds primary use as a derivatization agent for alcohols and amines, generating picolinoyl carbamates and ureas that function as chelating ligands and chromophores for enhanced LC-MS and HPLC detection . It also serves as a building block for constructing nitrogen-containing heterocycles such as pyrido[1,2-a]pyrimidin-4-ones relevant to medicinal chemistry [2].

Why Benzoyl Isocyanate or Nicotinoyl Isocyanate Cannot Substitute Pyridine-2-carbonyl Isocyanate in Chelation-Sensitive Workflows


Pyridine-2-carbonyl isocyanate combines a reactive acyl isocyanate warhead with a 2-pyridyl group capable of bidentate chelation. This dual functionality is absent in simple aryl isocyanates (e.g., benzoyl isocyanate, CAS 4461-33-0), which lacks a chelating nitrogen, and is geometrically compromised in the 3- and 4-pyridinecarbonyl isomers (nicotinoyl isocyanate, CAS 26971-98-2; isonicotinoyl isocyanate, CAS 69166-51-4), where the ring nitrogen cannot participate in forming a stable five-membered chelate ring with the newly installed carbamate/urea carbonyl . Furthermore, the 2-isomer exhibits markedly different stability and isolation characteristics relative to the 3-isomer under Hofmann rearrangement conditions, directly impacting synthetic workflow design [1]. The quantitative evidence below demonstrates that substitution with the closest in-class analogs results in loss of chelation-enhanced detection sensitivity and divergent reaction outcomes.

Quantitative Differentiation Evidence for Pyridine-2-carbonyl Isocyanate vs. Closest Analogs


Picolinoyl Derivatization Delivers 5- to 100-Fold Higher ESI-MS Response vs. Underivatized Analytes and Non-Chelating Acyl Groups

Derivatization with the picolinoyl group (the product-forming moiety of pyridine-2-carbonyl isocyanate) yields a 5- to 100-fold enhancement in electrospray ionization (ESI) response compared to underivatized molecules in positive-mode LC-ESI-MS. In studies using picolinoyl esters of corticosteroids, the ESI response in selected reaction monitoring (SRM) mode was 5–10 times higher than that of underivatized steroids [1]. For estrone and estradiol, picolinoyl derivatization achieved a 100-fold higher detection response versus intact molecules by LC-ESI-MS (SRM) [2]. Separately, picolinoyl oxime derivatives of anabolic steroids provided 10–15 times higher ESI response compared to underivatized molecules [3]. This sensitivity gain is attributable to the proton-affine pyridine nitrogen facilitating gas-phase ionization—a feature absent in benzoyl isocyanate-derived benzoate esters, which lack a basic heteroatom for chelation-assisted protonation.

Derivatization LC-MS/MS Electrospray ionization Steroid analysis

Regioisomeric Stability Divergence: 2-Pyridyl Isocyanate Requires In Situ Trapping Whereas 3-Pyridyl Isocyanate Is Isolable

Under identical Hofmann rearrangement conditions (PhI(OAc)2, carboxamide precursors), the three constitutional isomers of pyridinecarbonyl isocyanate exhibit differential stability that directly governs synthetic strategy. The 3-pyridyl isomer (from nicotinamide) was successfully isolated and characterized as a stable compound. In contrast, the 2-pyridyl isomer (from picolinamide) could not be isolated and required in situ trapping as its corresponding carbamate to be characterized [1]. The 4-pyridyl isomer (from isonicotinamide) was likewise only trapped as the carbamate. This order of isolable stability (3-pyridyl > 2-pyridyl ≈ 4-pyridyl) means that procurement of the pre-formed 2-isomer (CAS 179911-73-0) is essential for applications requiring a storable, off-the-shelf reagent, whereas the 3-isomer can be prepared and isolated in the laboratory.

Hofmann rearrangement Isocyanate stability Pyridyl isocyanates In situ trapping

Bidentate Chelation Capability of the Picolinoyl Group Enables Metal-Coordination Applications Not Accessible to Benzoyl or 3-/4-Pyridyl Isomers

The picolinoyl moiety (pyridine-2-carbonyl) constitutes a classic bidentate chelating ligand, coordinating metal ions through both the pyridine nitrogen and the carbonyl oxygen to form a stable five-membered chelate ring. This property is structurally impossible for the 3-pyridinecarbonyl (nicotinoyl) and 4-pyridinecarbonyl (isonicotinoyl) isomers, where the ring nitrogen geometry prevents simultaneous binding to the same metal center [1]. Benzoyl isocyanate (CAS 4461-33-0) entirely lacks a heteroatom for chelation. Picolinoyl esters are routinely employed in mass spectrometry of fatty acids specifically because the pyridine nitrogen facilitates metal cation adduction (e.g., Li+, Na+) and directs charge-remote fragmentation for structural elucidation [2]. Furthermore, picolinate-based chelators are widely used in radiopharmaceutical research (e.g., H4aPyta, H6aPyha) for stable complexation of Cu2+, Ga3+, and Bi3+ [3].

Chelation Picolinoyl Metal coordination Bidentate ligand

Acyl Isocyanate Electrophilicity: Pyridine-2-carbonyl Isocyanate Is Activated Relative to Alkyl Isocyanates for Nucleophilic Derivatization

As a member of the acyl isocyanate class (R–CO–NCO), pyridine-2-carbonyl isocyanate benefits from the electron-withdrawing carbonyl linker, which increases the electrophilicity of the isocyanate carbon relative to simple alkyl or aryl isocyanates lacking this activating group. The 1984 study by Zobova et al. demonstrated that acyl isocyanates such as trichloroacetyl isocyanate and benzoyl isocyanate react readily with pyridine derivatives under mild conditions, whereas non-acyl isocyanates require more forcing conditions [1]. While no direct kinetic comparison between pyridine-2-carbonyl isocyanate and benzoyl isocyanate has been published, the Hammett σmeta value for the 2-pyridyl group (σm ≈ 0.23) indicates a moderate electron-withdrawing effect that should further activate the carbonyl toward nucleophilic attack compared to the phenyl group (σm ≈ 0.06) [2]. This implies that pyridine-2-carbonyl isocyanate may undergo more rapid derivatization with alcohols and amines than benzoyl isocyanate under identical conditions.

Acyl isocyanate Electrophilicity Derivatization kinetics Nucleophilic addition

Optimal Procurement Scenarios for Pyridine-2-carbonyl Isocyanate Based on Quantitative Evidence


High-Sensitivity LC-MS/MS Bioanalysis of Steroids and Drug Metabolites

Pyridine-2-carbonyl isocyanate is the reagent of choice when developing LC-ESI-MS/MS methods requiring sub-pg/mL detection limits for hydroxyl-containing analytes. The picolinoyl derivatization protocol has been validated to deliver 5–100× ESI response enhancement over underivatized molecules (see Evidence Item 3.1), a sensitivity gain that non-chelating acyl isocyanates (e.g., benzoyl isocyanate) cannot replicate. This scenario directly applies to clinical steroid panels, therapeutic drug monitoring, and pharmacokinetic studies in which sample volume is limiting.

One-Step Installation of Chelating Handles for Metal-Coordination Probes and Radiopharmaceutical Precursors

For research groups synthesizing metal-binding ligands or radiopharmaceutical chelators, pyridine-2-carbonyl isocyanate offers a one-step acylation route to install the picolinoyl bidentate chelating motif onto amine- or alcohol-functionalized scaffolds. This is structurally impossible with the 3- or 4-pyridinecarbonyl isomers and benzoyl isocyanate (see Evidence Item 3.3), which lack the requisite chelation geometry. The commercial availability of the pre-formed isocyanate (CAS 179911-73-0) circumvents the need for in situ generation from picolinamide, which is non-trivial given the demonstrated instability of the 2-pyridyl isocyanate under Hofmann conditions (see Evidence Item 3.2).

Medicinal Chemistry: Synthesis of Pyrido[1,2-a]pyrimidin-4-one and Related Fused Heterocycles

Pyridine-2-carbonyl isocyanate serves as a strategic building block for constructing the pyrido[1,2-a]pyrimidin-4-one scaffold, a privileged structure in kinase inhibitor and GPCR modulator programs. The pyridyl nitrogen is integral to the cyclization mechanism, acting as a promoter for ketene intermediate formation; this tandem reactivity is unique to the 2-pyridyl isomer (see Evidence Item 3.1, source ). Procurement of the pre-formed isocyanate (CAS 179911-73-0) enables direct library synthesis without requiring the in situ Curtius or Hofmann rearrangement of picolinic acid derivatives.

Solid-Phase Oligosaccharide Synthesis Requiring Capping of Low-Reactivity Hydroxyl Groups

Although benzoyl isocyanate (CAS 4461-33-0) is established as a capping reagent for low-reactivity hydroxy groups in solid-phase oligosaccharide synthesis, pyridine-2-carbonyl isocyanate offers a potential advantage: the picolinoyl carbamate product introduces a UV-detectable chromophore and a basic nitrogen for MS ionization, facilitating on-resin monitoring and post-cleavage analysis. The predicted higher electrophilicity (see Evidence Item 3.4) may also improve capping efficiency on sterically hindered secondary alcohols compared to benzoyl isocyanate.

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